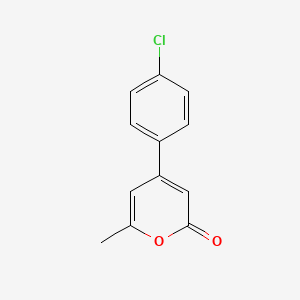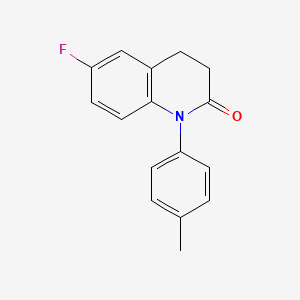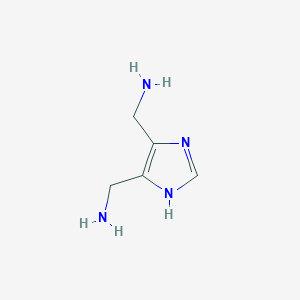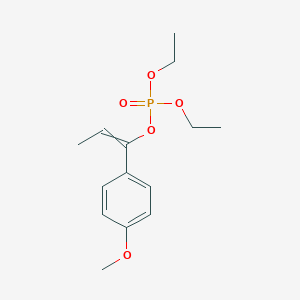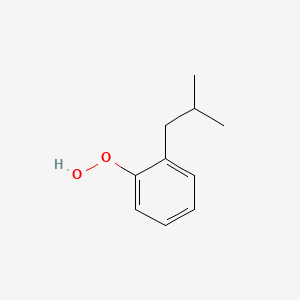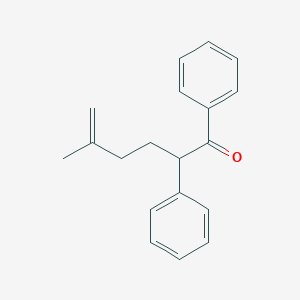![molecular formula C12H28Sn2 B14222409 Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane CAS No. 826990-14-1](/img/structure/B14222409.png)
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane is an organotin compound with the molecular formula C10H24Sn2. This compound is characterized by the presence of two tin atoms bonded to a hydrocarbon chain, making it a unique organometallic compound. It is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
The synthesis of Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane typically involves the reaction of trimethyltin chloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of other organotin compounds and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, affecting their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound with similar reactivity.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Tetramethyltin: Another organotin compound used in organic synthesis. The uniqueness of this compound lies in its specific structure and the presence of two tin atoms, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
826990-14-1 |
|---|---|
Molekularformel |
C12H28Sn2 |
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane |
InChI |
InChI=1S/C6H10.6CH3.2Sn/c1-5(2)6(3)4;;;;;;;;/h1-2H2,3-4H3;6*1H3;; |
InChI-Schlüssel |
LQBCFQOCURSIGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C[Sn](C)(C)C)C[Sn](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
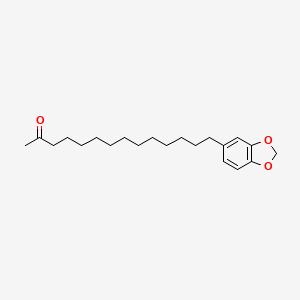
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)

![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
